An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Norcamphor
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Norcamphor
Norcamphor, a bicyclic ketone, serves as a fundamental building block in organic synthesis and a valuable model system for stereochemical studies. This guide provides a comprehensive overview of its chemical structure, stereoisomerism, and relevant experimental data for researchers, scientists, and drug development professionals.
Core Chemical Identity
Norcamphor is systematically known as bicyclo[2.2.1]heptan-2-one.[1][2] It is a saturated bicyclic ketone with the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol .[3][4][5] Structurally, it is an analog of camphor (B46023) but lacks the three methyl groups.[1][5] This colorless solid is a key precursor in the synthesis of various organic compounds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of norcamphor is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | bicyclo[2.2.1]heptan-2-one | [1][2] |
| Common Name | Norcamphor | [1][3] |
| CAS Number | 497-38-1 | [3] |
| Molecular Formula | C₇H₁₀O | [1][3][4][5] |
| Molecular Weight | 110.15 g/mol | [3] |
| Melting Point | 93-96 °C | [1][6] |
| Boiling Point | 168-172 °C | [1] |
| Appearance | Colorless to white crystalline solid | [1][5] |
Stereochemistry of Norcamphor
The rigid bicyclic framework of norcamphor gives rise to interesting stereochemical properties. The molecule possesses two chiral bridgehead carbons (C1 and C4), making it a chiral compound.[7]
Norcamphor exists as a pair of enantiomers:
These two isomers are non-superimposable mirror images of each other.[7] Due to the strained nature of the bicyclic system, the syn (R,R or S,S) configurations at the bridgehead carbons are not possible.[7]
The stereochemistry of reactions involving norcamphor is of significant interest. For instance, the reduction of the carbonyl group can proceed from two different faces, the exo and the endo face, leading to the formation of diastereomeric alcohols: endo-norborneol (B8440766) and exo-norborneol (B145942).[8] The steric hindrance of the one-carbon bridge generally favors attack from the less hindered endo face, often resulting in a higher yield of the exo-alcohol.[8]
Caption: Chemical structure of norcamphor with atom numbering.
Caption: The two enantiomers of norcamphor.
Spectroscopic Data
The structural elucidation and characterization of norcamphor and its derivatives rely heavily on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | 2.65 | m | H1 | |
| ¹H | 1.85 | m | H3 (endo) | |
| ¹H | 2.05 | m | H3 (exo) | |
| ¹H | 2.45 | m | H4 | |
| ¹H | 1.50 | m | H5 (endo) | |
| ¹H | 1.65 | m | H5 (exo) | |
| ¹H | 1.50 | m | H6 (endo) | |
| ¹H | 1.65 | m | H6 (exo) | |
| ¹H | 1.95 | d | J = 10.5 | H7 (anti) |
| ¹H | 1.80 | d | J = 10.5 | H7 (syn) |
| ¹³C | 218.5 | C2 (C=O) | ||
| ¹³C | 45.5 | C1 | ||
| ¹³C | 38.0 | C3 | ||
| ¹³C | 50.0 | C4 | ||
| ¹³C | 25.0 | C5 | ||
| ¹³C | 27.5 | C6 | ||
| ¹³C | 36.0 | C7 |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. Data presented here is a representative summary based on available literature.[3][9][10]
Infrared (IR) Spectroscopy
The IR spectrum of norcamphor is characterized by a strong absorption band corresponding to the carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1745 | Strong | C=O stretch |
| 2870-2960 | Medium-Strong | C-H stretch (alkane) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of norcamphor shows a prominent molecular ion peak.
| m/z | Relative Intensity | Assignment |
| 110 | High | [M]⁺ (Molecular Ion) |
| 82 | Moderate | [M - CO]⁺ |
| 67 | High | [C₅H₇]⁺ |
Experimental Protocols
Synthesis of Norcamphor
A common and efficient method for the synthesis of norcamphor involves the oxidation of 2-exo-norbornyl formate (B1220265).[11]
Materials:
-
2-exo-norbornyl formate
-
Acetone (B3395972) (reagent grade)
-
8N Chromic acid solution (prepared by dissolving 534 g of chromium trioxide in ice water, adding 444 ml of concentrated sulfuric acid, and diluting to 2 L)[11]
-
Ice bath
Procedure:
-
A solution of 2-exo-norbornyl formate (e.g., 510 g, 3.64 moles) in acetone (1.5 L) is placed in a 5-L three-necked flask equipped with a thermometer, stirrer, and dropping funnel.[11]
-
The flask is cooled in an ice bath.
-
The 8N chromic acid solution is added from the dropping funnel at a rate that maintains the reaction temperature between 20-30 °C.[11]
-
The addition is continued until the brownish-orange color of the oxidant persists, indicating the completion of the reaction. A slight excess of the oxidant is then added.[11]
-
The mixture is stirred overnight at room temperature.
-
The product can be isolated by distillation.
Caption: Experimental workflow for the synthesis of norcamphor.
Stereoselective Reduction of Norcamphor
The reduction of norcamphor to a mixture of endo- and exo-norborneol using sodium borohydride (B1222165) is a classic experiment demonstrating stereoselectivity.[8]
Materials:
-
Norcamphor
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve norcamphor (e.g., 1 mmol) in methanol (e.g., 1 mL) in a suitable reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (e.g., 1.1 mmol) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add deionized water to quench any remaining NaBH₄.
-
Extract the product with dichloromethane.
-
Wash the organic layer with deionized water, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent using a rotary evaporator to yield the product mixture of endo- and exo-norborneol.
-
The ratio of the diastereomers can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.[8]
Caption: Reaction pathway for the stereoselective reduction of norcamphor.
References
- 1. Norcamphor - Wikipedia [en.wikipedia.org]
- 2. Bicyclo(2.2.1)heptan-2-one | C7H10O | CID 10345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norcamphor | C7H10O | CID 449588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Norcamphor [chembk.com]
- 5. NORCAMPHOR|497-38-1 - MOLBASE Encyclopedia [m.molbase.com]
- 6. NORCAMPHOR | CAS#:497-38-1 | Chemsrc [chemsrc.com]
- 7. organic chemistry - Does norcamphor have enantiomers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. NORCAMPHOR(497-38-1) 1H NMR spectrum [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
